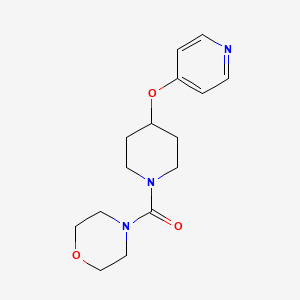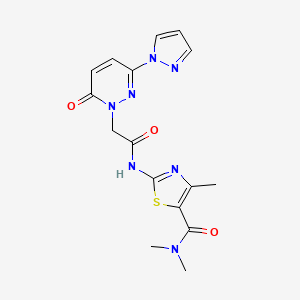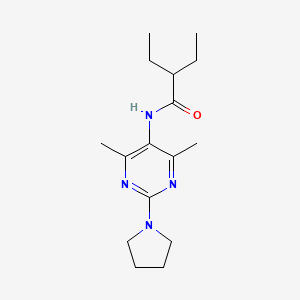![molecular formula C15H15NO3 B2709926 benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797642-92-2](/img/structure/B2709926.png)
benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC) has been synthesized by the Schiff base method . It’s a type of organic material that has been studied for its nonlinear optical (NLO) properties .
Synthesis Analysis
The BDMHC molecule was synthesized using the Schiff base method . This method generally involves a simple condensation reaction by treating an aldehyde and aromatic primary amine .Molecular Structure Analysis
A single crystal of BDMHC was grown by slow evaporation technique . Spectroscopic and computational studies of BDMHC were evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO .Physical And Chemical Properties Analysis
The physical and chemical properties of BDMHC were studied using various techniques. The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique . These results suggest that BDMHC has promising NLO applications .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Efficiency Enhancement
The compound has been investigated for its potential in improving the anti-tumor efficiency of arsenicals. Arsenicals are commonly used in cancer treatment, but their side effects limit their clinical application. Inspired by the metabolism of stiripentol (a second-line adjunctive treatment for epilepsy), researchers conjugated the 1,3-benzodioxole moiety with arsenical precursors. The resulting arsenicals exhibited slower elimination rates in mice, maintaining efficient blood concentrations for longer periods. These compounds demonstrated enhanced anti-proliferation effects by inhibiting the thioredoxin system, inducing oxidative stress, and promoting apoptosis both in vitro and in vivo. Importantly, they reversed abnormal hemograms in tumor-bearing mice without causing organ damage .
Selective Anti-Cancer Activity
Studies have shown that 1,3-benzodioxole derivatives exhibit good selectivity between cancer cells and normal cells. While specific IC50 values were not provided, this selectivity suggests potential as an anticancer agent .
Gemological Stimulant Detection
Beyond its medical applications, 1,3-benzodioxole finds use in gemological stimulant detection. Its unique properties make it valuable in identifying gemstone treatments and enhancements .
Precursor for Perfumes, Photo Initiators, Agrochemicals, and Pharmaceuticals
The compound serves as a versatile precursor in various industries. It contributes to the synthesis of perfumes, photo initiators (used in photopolymerization processes), agrochemicals (such as pesticides), and pharmaceuticals .
Continuous Acylation Process
Researchers have explored the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This process achieved excellent stability and conversion rates, making it relevant for industrial applications .
Coenzyme Qn Analog
Certain 1,3-benzodioxole derivatives, such as 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, are related to coenzymes Qn. These compounds play a role in cancer-related processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-11-2-1-3-12(16)6-5-11)10-4-7-13-14(8-10)19-9-18-13/h1-2,4,7-8,11-12H,3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBHSHLRZBXREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2709851.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)
![4-(3-Fluoro-4-methoxyphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709857.png)
![methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B2709862.png)
![3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709864.png)
